molecular formula C15H11NO2S3 B3750620 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B3750620
M. Wt: 333.5 g/mol
InChI Key: RXDNBQWMPNIEBR-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione (CAS 496771-83-6) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This complex molecule features a fused polycyclic structure incorporating pyrroloquinoline and 1,2-dithiole-3-thione pharmacophores, a combination that is associated with pleiotropic biological activity . The compound has a molecular formula of C15H11NO2S3 and a molecular weight of 333.45 g/mol. It is reported to have a melting point of 305-307 °C (dimethylformamide) . Research into related structural analogs has demonstrated promising bioactivity profiles. Compounds within this chemical class have been identified through in silico screening to exhibit potential chemoprotective and antitumor properties . Furthermore, such hybrid structures are being investigated for their inhibitory potential against a range of kinases, which are key targets in oncology and the treatment of other multifactorial diseases . The presence of the 1,2-dithiole-3-thione moiety is of particular note, as this fragment is an effective endogenous donor of hydrogen sulfide (H2S), an important signaling molecule in the human body involved in the regulation of various physiological processes . This product is intended for research and development purposes only, exclusively for use by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

7,7,13-trimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S3/c1-6-4-7-9-12(20-21-14(9)19)15(2,3)16-10(7)8(5-6)11(17)13(16)18/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDNBQWMPNIEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiols and amines under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the heterocyclic ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts to improve yield and selectivity is also common in industrial processes. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Stolle-Type Cyclization with Oxalyl Chloride

The thioxo group at position 10 undergoes acylation with oxalyl chloride, followed by intramolecular cyclization to form pyrroloquinoline-dione derivatives. This reaction proceeds under catalyst-free conditions in anhydrous toluene at reflux (110°C, 1.5–2 h), yielding 2-R-3-R'-10-[(4(2)-R”-phenyl)imino]-7,7-dimethyl-7,10-dihydro dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-diones (Figure 1) .

Conditions Reagents Products Yield
Toluene, reflux, 2 hOxalyl chloride2-Ph-3-Me-10-(4-Cl-Ph-imino)-derivative72%
Toluene, reflux, 1.5 hOxalyl chloride2-Me-3-Ph-10-(2-MeO-Ph-imino)-derivative85%

Mechanism :

  • Acylation of the thioxo sulfur by oxalyl chloride generates a chloroxalyl intermediate.

  • HCl elimination facilitates cyclization, forming the fused pyrrolo-dione ring .

Nucleophilic Substitution at the Thioxo Group

The thioxo moiety (C=S) undergoes nucleophilic displacement with primary amines, yielding imino derivatives. For example, reactions with morpholine or piperazine derivatives in ethanol at 70°C produce 8-morpholinylcarbonothioyl- or phenylpiperazinylcarbonothioyl-substituted analogs (Table 2) .

Substrate Nucleophile Conditions Product Yield
2,7,7-trimethyl derivativeMorpholineEtOH, 70°C, 4 h8-morpholinylcarbonothioyl derivative81%
2,7,7-trimethyl derivativeBenzylamineEtOH, 70°C, 4 h8-benzylaminocarbonothioyl derivative73%

Key Insight : Steric hindrance from the 7,7-dimethyl groups limits reactivity at adjacent positions, directing substitution to the thioxo site .

Annelation Reactions

The compound participates in annelation with diketene and isatin derivatives to construct extended heterocyclic systems. A pyrazole-promoted three-component reaction with diketene and primary amines in ethanol yields pyrrolo[3,4-c]quinoline-1,3-dione hybrids (Table 3) .

Components Promoter Conditions Product Yield
Diketene + isatin + ethylaminePyrazoleEtOH, reflux, 4 hPyrrolo[3,4-c]quinoline-1,3-dione90%
Diketene + isatin + anilinePyrazoleEtOH, reflux, 4 h8-Ph-pyrrolo[3,4-c]quinoline-1,3-dione84%

Mechanistic Notes :

  • Pyrazole acts as a dual-base catalyst, facilitating both imine formation and cyclization .

  • The reaction exhibits high atom economy (82–94%) due to minimal byproduct formation .

Electrophilic Aromatic Substitution

The electron-deficient quinoline core undergoes regioselective halogenation. For example, iodination at position 6 using N-iodosuccinimide (NIS) in DMF yields 6-iodo-2,7,7-trimethyl-10-thioxo-derivatives , which serve as intermediates for cross-coupling reactions (Table 4) .

Halogenating Agent Conditions Product Yield
N-IodosuccinimideDMF, 25°C, 12 h6-iodo derivative68%
N-BromosuccinimideDMF, 40°C, 8 h6-bromo derivative72%

Applications : Halogenated derivatives are pivotal in Suzuki-Miyaura and Ullmann couplings for biaryl synthesis .

Cycloaddition Reactions

The dithiolo moiety participates in (3+2) cycloadditions with azirines under Cu(II) catalysis, forming pyrrolo[3,2-c]quinoline-spiro derivatives (Figure 2) .

Dipolarophile Catalyst Conditions Product Yield
2H-AzirineCu(OTf)₂CH₃CN, 80°C, 6 hSpiro-pyrroloquinoline65%

Regioselectivity : The reaction proceeds via a stepwise mechanism, with the dithiolo sulfur acting as a directing group .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of similar thioxo compounds exhibit significant inhibitory effects against various bacterial strains. For instance, studies have highlighted the effectiveness of thioxo derivatives against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 100 µg/mL . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties
There is emerging evidence suggesting that the compound may possess anticancer properties. Some derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. For example, studies on pyrroloquinoline derivatives have indicated their potential in targeting specific cancer pathways . The structural features of the compound may facilitate interactions with biological targets involved in cancer progression.

Anti-inflammatory Effects
Research into related compounds has shown anti-inflammatory activities, particularly through inhibition of cyclooxygenase (COX) enzymes. The introduction of specific functional groups in similar compounds has been linked to enhanced COX-2 selectivity . This suggests that the compound could be explored for its anti-inflammatory potential.

Material Science Applications

Organic Electronics
The unique electronic properties of heterocyclic compounds like 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into device architectures may enhance performance metrics such as efficiency and stability.

Sensors
Due to its chemical structure and reactivity, the compound may also find applications in sensor technology. Its ability to interact with various analytes can be harnessed for developing sensors capable of detecting specific chemicals or biological markers.

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated antimicrobial efficacy against Staphylococcus aureusMIC values ranged from 6.25–100 µg/mL; potential for development as an antimicrobial agent
Research on Anticancer Properties Investigated anticancer activity of pyrroloquinoline derivativesDemonstrated inhibition of cancer cell proliferation; structural modifications enhanced activity
Investigation into Organic Electronics Explored electronic properties for OLED applicationsCompound showed promise in forming stable thin films for device fabrication

Mechanism of Action

The mechanism by which 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes or receptors, leading to biological responses. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline derivatives: : These compounds share a similar core structure but lack the sulfur atoms present in the dithioloquinoline.

  • Thioxoquinolines: : These compounds have a thioxo group but differ in their substitution patterns and ring structures.

Uniqueness

2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is unique due to its combination of multiple methyl groups and a thioxo group within a dithioloquinoline framework

Biological Activity

The compound 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex heterocyclic molecule known for its diverse biological activities. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of pyrroloquinoline derivatives characterized by the presence of sulfur-containing functional groups. Its molecular formula is C14H14N2O2S2C_{14}H_{14}N_2O_2S_2 with a molecular weight of approximately 306.4 g/mol. The unique structure includes a pyrroloquinoline core which is crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been observed to exhibit:

  • Antitumor Activity : Research indicates that derivatives of pyrroloquinolines can inhibit tumor growth by interfering with specific protein kinases involved in cancer cell proliferation .
  • Antimicrobial Properties : Studies have shown that compounds similar in structure can demonstrate significant antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting key mediators such as leukotrienes and histamine .

Biological Assays and Findings

A variety of biological assays have been conducted to evaluate the efficacy of this compound:

Antitumor Activity

In vitro studies have demonstrated that compounds derived from the pyrroloquinoline framework exhibit potent inhibition against cancer cell lines. For example:

  • IC50 Values : Some derivatives showed IC50 values below 10 µM against specific cancer cell lines, indicating strong antitumor potential .

Antimicrobial Activity

The compound has been tested against several bacterial strains. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : MIC values ranged from 8 to 128 µg/mL against Mycobacterium tuberculosis, suggesting promising anti-tubercular activity .

Anti-inflammatory Activity

Pyrroloquinoline derivatives have been evaluated for their ability to inhibit histamine release and platelet activating factor (PAF) activity:

  • Histamine Antagonism : Certain derivatives were found to effectively block histamine-induced responses in cellular models .

Case Studies

  • Synthesis and Evaluation of Antitumor Activity : A study synthesized several pyrroloquinoline derivatives and evaluated their antitumor effects through kinase inhibition assays. Compounds exhibiting over 85% inhibition were identified as potential candidates for further development in cancer therapy .
  • Antimicrobial Screening : A series of compounds were tested for their antimicrobial properties against both drug-sensitive and multidrug-resistant strains of bacteria. The findings underscored the potential use of these compounds in treating infections caused by resistant strains .

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorIC50 < 10 µM in cancer cell lines
AntimicrobialMIC range: 8–128 µg/mL against M. tuberculosis
Anti-inflammatoryEffective histamine antagonism

Q & A

Q. Table 1. Key Synthetic Routes and Yields

RouteKey StepYield (%)Reference
11,3-Dipolar Cycloaddition62
2Diazonium Chloride Coupling48
3Thiolation via Na2S/Lawesson’s Reagent55

Q. Table 2. Computational Tools for Mechanism Elucidation

ToolApplicationReference
Gaussian (DFT)Transition State Modeling
ICReDD PathfinderReaction Pathway Optimization
AutoDock VinaBinding Affinity Prediction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 2
Reactant of Route 2
2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

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